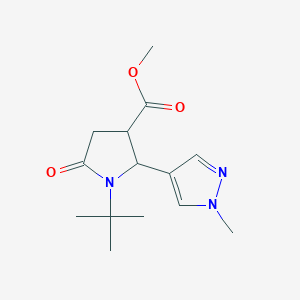
2-Ethyl-1,3-oxazole-4-carbonyl chloride
Übersicht
Beschreibung
2-Ethyl-1,3-oxazole-4-carbonyl chloride, also known as 2-ethyl-1,3-oxazole-4-carbonyl chloride (EOC) is an organic compound with the chemical formula C3H5ClNO2. It is a white crystalline solid that is soluble in water and other organic solvents. EOC is a versatile reagent used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the manufacture of pharmaceuticals and has numerous other applications.
Wissenschaftliche Forschungsanwendungen
- 1,3,4-Oxadiazoles are biologically active compounds that play a key role in the fight against diseases affecting humans, animals, and plants .
- They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
- Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
- Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
- The 1,2-diazole fragment present in the molecule acts as an electron withdrawing group, so it is widely used in various types of conducting systems .
- It is therefore possible to increase the quantum yield of fluorescence and improve the stability of the molecule .
Medicine and Agriculture
Conducting Systems
Anti-inflammatory Activity
- Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure .
- A novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using 4 mol% [RuCl(CO)(PPh 3)2(L)] as the most effective catalyst under neat conditions .
- Oxazoline-based ring structures are noticeable for their biological activities .
- Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
- A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported .
- The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .
- The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
Synthesis of Oxazolines
Oxidation to Oxazoles
Direct Arylation of Ethyl Oxazole-4-carboxylate
- Oxazoline compounds are used as ligands in asymmetric catalysis .
- They are also used as protecting groups for carboxylic acids .
- A novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles .
- This synthesis uses 4 mol% [RuCl(CO)(PPh 3)2(L)] as the most effective catalyst under neat conditions .
- A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported .
- The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .
- The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
Asymmetric Catalysis
Synthesis of Oxazolines
Oxidation to Oxazoles
Direct Arylation of Ethyl Oxazole-4-carboxylate
Eigenschaften
IUPAC Name |
2-ethyl-1,3-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-2-5-8-4(3-10-5)6(7)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOVKHUXRVFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CO1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,3-oxazole-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)









